molecular formula C7H7 B1604629 Benzyl CAS No. 2154-56-5

Benzyl

Cat. No. B1604629
CAS RN: 2154-56-5
M. Wt: 91.13 g/mol
InChI Key: SLRMQYXOBQWXCR-UHFFFAOYSA-N
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Description

Benzyl is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) group . Benzyl alcohol, for instance, is a clear, colorless liquid with a mildly aromatic smell, similar to almonds or cherries .


Synthesis Analysis

Benzyl compounds can be synthesized through various methods. For instance, benzil can be synthesized from benzoin through a process involving heating with concentrated nitric acid . Benzyl alcohol can be synthesized through the Grignard reaction between formaldehyde and phenylmagnesium bromide .


Molecular Structure Analysis

The structure of a benzyl compound consists of a hydroxyl group attached to a methyl group, which is in turn attached to an aromatic ring . The pi electrons in the benzene ring are delocalized due to resonance .


Chemical Reactions Analysis

Benzyl compounds exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . For example, benzil undergoes the benzilic acid rearrangement, where base catalyzes the conversion of benzil to benzilic acid .


Physical And Chemical Properties Analysis

Benzyl alcohol, as an example, has a boiling point of 205.3°C and a density of 1.044 g/cm3 . It is soluble in water and miscible with most organic solvents .

Scientific Research Applications

Experimental Design and Optimization

Benzyl derivatives are utilized in educational research projects, notably in experimental design and optimization. A specific study focused on optimizing the synthesis of benzyl-1-cyclopentan-1-ol using experimental design, highlighting its importance in modern industrial research and the preparation of student-engineers for industry internships (Bouzidi & Gozzi, 2008).

Renewable Benzyl Alcohol Production

Research into renewable chemical production includes engineering Escherichia coli for benzyl alcohol production from glucose. This demonstrates the potential for sustainable production of benzyl derivatives used in the pharmaceutical, cosmetics, and flavor/fragrance industries (Pugh, McKenna, Halloum, & Nielsen, 2015).

Electro Analytical Studies

Electrochemical studies of benzyl alcohol have been conducted to understand its behavior in various chemical reactions. Such research is pivotal in industrial chemistry, especially in relation to benzyl alcohol's applications as a local anesthetic and antiseptic in medicine (Xavier, Sakthi, & Selvakumar, 2011).

Drug Delivery Systems

Benzyl compounds are significant in developing drug delivery systems. Studies have examined skin oxygenation following the topical application of liposome-entrapped benzyl nicotinate, highlighting their role in improving healing processes and drug effectiveness (Kristl, Abramovié, & Šentjure, 2008).

Safety Assessment in Cosmetics

Safety assessments of benzyl alcohol, especially in cosmetics, have been conducted to understand its role as a fragrance component, preservative, and solvent. These studies help ensure the safe use of benzyl compounds in various consumer products (Nair, 2001).

Catalytic Transformations

Benzyl compounds are involved in catalytic transformations. Research includes the development of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis, highlighting the scope of benzyl compounds in advanced chemical synthesis (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).

Synthesis of Pharmaceuticals and Fine Chemicals

Benzyl compounds are crucial in synthesizing a wide range of pharmaceuticals and fine chemicals. Studies in catalytic reductive aminations using molecular hydrogen illustrate their role in producing structurally diverse amines essential in medicinal chemistry (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).

Kinetic Modeling in Combustion Processes

In combustion science, benzyl is examined for its role in the oxidation of aromatic compounds. Kinetic modeling of benzyl reactions provides insights into combustion mechanisms, particularly in low to moderate temperature conditions (Silva & Bozzelli, 2007).

Application in Flavor and Fragrance Industries

Benzyl derivatives, like benzyl propionate, are optimized for use in the flavor and fragrance industries, demonstrating the versatility of benzyl compounds in various commercial applications (Chandane, Rathod, Wasewar, & Sonawane, 2017).

Safety And Hazards

Benzyl compounds can pose various hazards. For instance, benzil is intensely irritating to skin, eyes, and mucous membranes . It is highly toxic and may cause death or permanent injury after very short exposure to small quantities .

Future Directions

The global benzyl alcohol market value is expected to total US$ 69.4 million by 2034 . Its applications across diverse sectors, including food & beverage, pharmaceutical, paints, and personal care, are expected to boost sales growth during the next ten years .

properties

InChI

InChI=1S/C7H7/c1-7-5-3-2-4-6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRMQYXOBQWXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175878
Record name Methyl, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl

CAS RN

2154-56-5
Record name Methyl, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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